molecular formula C14H17N3O4S B6553512 ethyl 5-[(2,6-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate CAS No. 1187446-90-7

ethyl 5-[(2,6-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

Cat. No.: B6553512
CAS No.: 1187446-90-7
M. Wt: 323.37 g/mol
InChI Key: QYSGJWSFUIOXTC-UHFFFAOYSA-N
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Description

Ethyl 5-[(2,6-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of sulfonamide derivatives This compound is characterized by the presence of a pyrazole ring, a carboxylate group, and a sulfamoyl group attached to a dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(2,6-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the pyrazole derivative with a sulfonamide reagent, such as chlorosulfonic acid, in the presence of a base like pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(2,6-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the sulfamoyl group.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-[(2,6-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Ethyl 5-[(2,6-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate can be compared with other sulfonamide derivatives and pyrazole-based compounds:

    Sulfonamide Derivatives: Similar compounds include sulfanilamide and sulfamethoxazole, which are known for their antimicrobial properties.

    Pyrazole-Based Compounds: Compounds like celecoxib and pyrazole-3-carboxylic acid share structural similarities and have been studied for their anti-inflammatory and analgesic effects.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

ethyl 5-[(2,6-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-4-21-14(18)11-8-15-16-13(11)22(19,20)17-12-9(2)6-5-7-10(12)3/h5-8,17H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSGJWSFUIOXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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